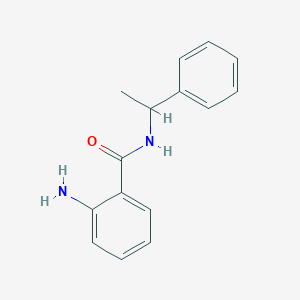
2-Hydroxy-5-methyl-3-nitropyridine
描述
2-Hydroxy-5-methyl-3-nitropyridine is an organic compound with the chemical formula C6H6N2O3. It is a yellow crystal or yellow powder that is soluble in alcohol, ether, and benzene, but only slightly soluble in water . This compound is used as a chemical intermediate for the synthesis of other compounds and has applications in research, particularly in the fields of pesticides and pharmaceuticals .
作用机制
Target of Action
2-Hydroxy-5-methyl-3-nitropyridine (HMPN) is an organosynthetic compound that primarily targets the respiratory system . It can be used as a feedstock for the synthesis of other compounds or as a biological inhibitor .
Mode of Action
HMPN interacts with its targets through chemical reactions. For instance, it can react with molybdenum and chloride . It may also be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride .
Biochemical Pathways
It is known to be used in the preparation of proteasome inhibitors containing 5-methylpyridin-2(1 h )-one moiety . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Result of Action
Given its use in the preparation of proteasome inhibitors, it may play a role in regulating protein degradation within cells .
Action Environment
The action, efficacy, and stability of HMPN can be influenced by environmental factors. For instance, it should be stored in a sealed container in a dry environment at 2-8°C
生化分析
Biochemical Properties
2-Hydroxy-5-methyl-3-nitropyridine plays a significant role in biochemical reactions. It is known to interact with enzymes such as transglutaminase 2 (TG2), where it acts as an inhibitor . This interaction is crucial in regulating the activity of TG2, which is involved in various cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can react with molybdenum and chloride, enhancing reaction yields and times . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes like TG2, which in turn impacts gene expression and cellular metabolism . The compound’s ability to inhibit TG2 can lead to changes in cell function, including alterations in apoptosis and extracellular matrix formation. These effects demonstrate the compound’s potential in regulating cellular processes and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of TG2, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, this compound can undergo dehydration reactions, which further contribute to its biochemical activity . These molecular interactions underline the compound’s effectiveness as a biochemical inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 179°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TG2 activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of careful dosage control when using this compound in animal studies. Understanding these dosage effects is crucial for optimizing its use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as TG2 and can influence metabolic flux and metabolite levels . The compound’s ability to inhibit TG2 affects the enzyme’s role in cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can undergo dehydration reactions, contributing to its metabolic activity . These interactions underscore the compound’s role in regulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by factors such as its solubility and affinity for transporters. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory activity, as it ensures that the compound reaches its target enzymes and biomolecules. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in biochemical research.
准备方法
The preparation of 2-Hydroxy-5-methyl-3-nitropyridine can be carried out through several synthetic routes. One method involves the reaction of 3-nitropyridine with methanol to generate a substrate, which is then heated in the presence of an alkali to produce the desired compound . Another method involves the dropwise addition of nitric acid into 2-hydroxypyridine dissolved in pyridine, followed by a series of reactions and post-treatment steps to obtain high-purity this compound .
化学反应分析
2-Hydroxy-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amino derivatives, such as 2-amino-5-methyl-3-nitropyridine.
Common reagents used in these reactions include nitric acid, methanol, alkali, and thionyl chloride. The major products formed from these reactions include 2-chloro-5-methyl-3-nitropyridine and various amino derivatives .
科学研究应用
2-Hydroxy-5-methyl-3-nitropyridine has several scientific research applications:
相似化合物的比较
2-Hydroxy-5-methyl-3-nitropyridine can be compared with other similar compounds, such as:
2-Hydroxy-3-methyl-5-nitropyridine: This compound has a similar structure but differs in the position of the methyl group.
2-Hydroxy-5-nitropyridine: This compound lacks the methyl group present in this compound.
2-Hydroxy-3,5-dinitropyridine: This compound contains an additional nitro group compared to this compound.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, particularly in the synthesis of proteasome inhibitors and transglutaminase 2 inhibitors .
属性
IUPAC Name |
5-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINEQVHSHARMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323215 | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7464-14-4 | |
| Record name | 7464-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?
A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of this compound []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].
Q2: Can you elaborate on the applications of this compound in organic synthesis?
A2: this compound serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


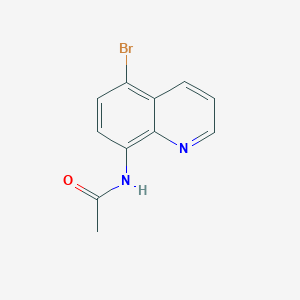

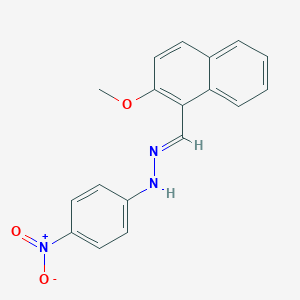

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
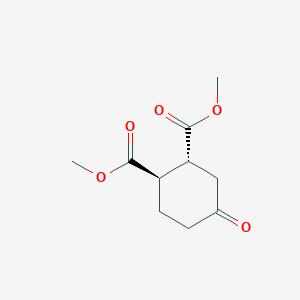
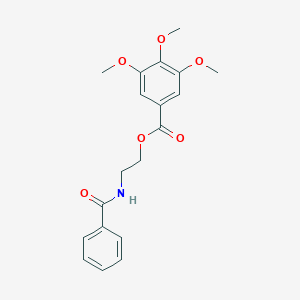
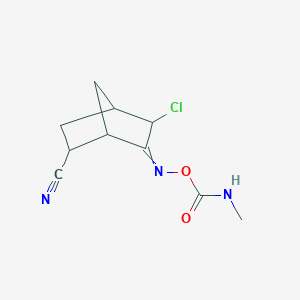
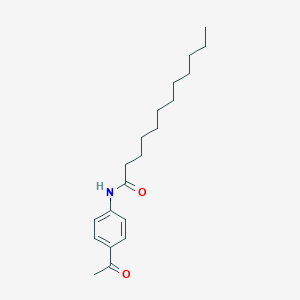
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
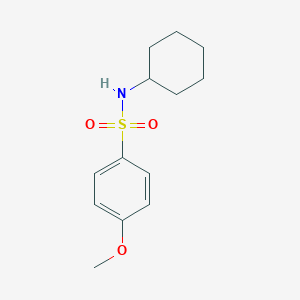
![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
